methyl 6-oxo-3,4,6,6a,7,8-hexahydro-2H-8,10a-epoxy[1,3]oxazino[2,3-a]isoindole-7(10bH)-carboxylate
Overview
Description
Methyl 8-oxo-3,14-dioxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylate is a complex organic compound characterized by its unique tetracyclic structure. This compound contains a combination of oxygen, nitrogen, and carbon atoms arranged in a specific configuration, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxo-3,4,6,6a,7,8-hexahydro-2H-8,10a-epoxy[1,3]oxazino[2,3-a]isoindole-7(10bH)-carboxylate involves multiple steps, typically starting with the formation of the core tetracyclic structure. This is achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the rings .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxo-3,14-dioxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 8-oxo-3,14-dioxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-oxo-3,4,6,6a,7,8-hexahydro-2H-8,10a-epoxy[1,3]oxazino[2,3-a]isoindole-7(10bH)-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 6-oxo-3,4,6,6a,7,8-hexahydro-2H-8,10a-epoxy[1,3]oxazino[2,3-a]isoindole-7(10bH)-carboxylate include other tetracyclic structures with varying functional groups and configurations. Examples include:
- Methyl 8-oxo-3,14-dioxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxylic acid
- Methyl 8-oxo-3,14-dioxa-7-azatetracyclo[9.2.1.0~1,9~.0~2,7~]tetradec-12-ene-10-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 8-oxo-3,14-dioxa-7-azatetracyclo[9.2.1.01,9.02,7]tetradec-12-ene-10-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-17-11(16)8-7-3-4-13(19-7)9(8)10(15)14-5-2-6-18-12(13)14/h3-4,7-9,12H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOMJQJOJNSNNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C=CC3(C1C(=O)N4C3OCCC4)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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